Butyl levulinate

Description

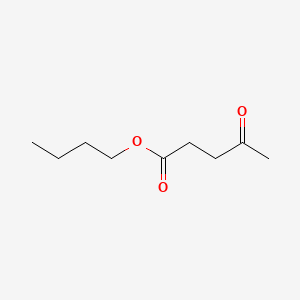

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBWNEKJSSLXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038800 | |

| Record name | Butyl 4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless or straw-colored liquid; sweet and slightly pungent caramellic odour with fruity undertones; mild sweet caramellic-herbaceous taste; bitter taste | |

| Record name | Pentanoic acid, 4-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

106.00 to 108.00 °C. @ 5.50 mm Hg | |

| Record name | Butyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040165 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water; soluble in oil and alcohol | |

| Record name | Butyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.967-0.977 | |

| Record name | Butyl levulinate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1111/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2052-15-5 | |

| Record name | Butyl levulinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2052-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl levulinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl levulinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4-oxo-, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl 4-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl 4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.495 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL LEVULINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI56208RTB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Butyl levulinate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040165 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Butyl Levulinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl levulinate (CAS No. 2052-15-5), the ester of levulinic acid and n-butanol, is a versatile bio-based compound gaining significant attention across various industries.[1] With the chemical formula C9H16O3, this clear, colorless to pale yellow liquid is characterized by a mild, fruity odor.[2][3][4] Its derivation from renewable resources like cellulose positions it as a sustainable alternative to petroleum-based chemicals.[2][5] this compound's utility spans applications as a green solvent, a plasticizer in coatings and resins, a flavoring agent, and a potential biofuel additive due to its favorable combustion characteristics.[2][3][5] Its low toxicity and biodegradability further enhance its appeal in formulations within the pharmaceutical, cosmetic, and food industries.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental methodologies, to support its application in research and development.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Conditions |

| Molecular Formula | C9H16O3 | |

| Molecular Weight | 172.22 g/mol | [6][7][8] |

| Appearance | Clear, colorless to pale yellow liquid | Room Temperature[2][3] |

| Odor | Mild, sweet, slightly fruity, caramellic | [2][4][9] |

| Boiling Point | 237.5 - 238.0 °C | @ 760 mm Hg[9][10] |

| 106 - 108 °C | @ 5.5 mm Hg[2][4][6][10] | |

| 135 - 137 °C | @ 15 Torr[11] | |

| Melting Point | < -60°C | [5] |

| Density | 0.974 g/mL | @ 25 °C[2][4][11] |

| 0.974 g/mL | @ 20 °C[5] | |

| Refractive Index | 1.427 | n20/D[2][4] |

| 1.423 - 1.433 | @ 20.00 °C[6][10] | |

| Flash Point | 91 - 110 °C (195.8 - 230 °F) | Closed Cup[5][12][13] |

| 92.22 °C (198.00 °F) | Tag Closed Cup (TCC)[9][10] | |

| Vapor Pressure | 5 Pa (0.038 mmHg) | @ 25 °C[2][4][9] |

| Solubility | Slightly soluble in water. Soluble in alcohol, oil, ether, and chloroform. | [4][6][9][10] |

| LogP (o/w) | 1.27 - 1.457 | [9][10][14] |

| Surface Tension | 31.37 mN/m | @ 293.15 K[4][15] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standardized experimental methods, such as those published by ASTM International. These protocols ensure accuracy and reproducibility of results. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, which can be purified by distillation, this is a critical parameter.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with appropriate range and precision, and a heating mantle. For vacuum distillation, a vacuum pump and a manometer are required.

-

Procedure (ASTM D1078):

-

A measured volume of the sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The sample is heated, and the temperature is recorded when the first drop of condensate falls from the condenser. This is the initial boiling point.

-

Heating is continued, and the temperature is monitored as the distillation proceeds. The boiling range is the temperature range from the initial boiling point until the last of the liquid evaporates.

-

For reduced pressure boiling points, the system is connected to a vacuum pump, and the pressure is stabilized and measured with a manometer before heating begins.

-

Measurement of Density

Density is the mass per unit volume of a substance and is a fundamental physical property.

-

Apparatus: A pycnometer (a glass flask with a precise volume), a high-precision analytical balance, and a constant-temperature bath.

-

Procedure (ASTM D1480):

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.

-

The pycnometer is filled with the sample liquid (this compound), taking care to avoid air bubbles.

-

The filled pycnometer is placed in a constant-temperature bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

The volume is adjusted precisely to the pycnometer's calibration mark, and the exterior is carefully dried.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used for identification and purity assessment.

-

Apparatus: A refractometer (e.g., an Abbe refractometer), a light source (typically a sodium lamp for the D-line), and a constant-temperature water circulator.

-

Procedure (ASTM D1218):

-

The refractometer is calibrated using a standard of known refractive index.

-

The prisms of the refractometer are cleaned and a few drops of the sample are applied.

-

The prisms are closed and the system is allowed to reach thermal equilibrium at the specified temperature (e.g., 20 °C).

-

The light source is positioned, and the refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Measurement of Flash Point

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air near its surface. It is a critical measure of fire hazard.

-

Apparatus: A closed-cup flash point tester, such as a Tag Closed-Cup or Pensky-Martens apparatus.

-

Procedure (ASTM D56 - Tag Closed-Cup):

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the apparatus is heated at a slow, constant rate.

-

At specified temperature intervals, a test flame is introduced into the vapor space of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a brief flash.

-

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For this compound, its solubility in water and organic solvents is a key characteristic for its application as a solvent.

-

Apparatus: Vials or flasks, a magnetic stirrer or shaker, an analytical balance, and an analytical instrument for quantification (e.g., gas chromatograph or UV-Vis spectrophotometer).

-

Procedure (Qualitative):

-

A small amount of this compound is added to a test tube containing the solvent of interest (e.g., water, ethanol).

-

The mixture is agitated and observed for the formation of a single, clear phase (soluble) or the persistence of two distinct layers or cloudiness (insoluble/slightly soluble).

-

-

Procedure (Quantitative - Shake-Flask Method, OECD 105):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is then allowed to stand undisturbed for a sufficient time for phase separation.

-

A sample of the solvent phase is carefully removed, ensuring no undissolved solute is included (centrifugation or filtration may be necessary).

-

The concentration of this compound in the solvent is determined using an appropriate analytical technique. This concentration represents the solubility at that temperature.

-

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. CAS 2052-15-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 2052-15-5 [chemicalbook.com]

- 5. Buy this compound from Brenntag The Netherlands suppliers | 2052-15-5 | Brenntag [brenntag.com]

- 6. This compound | C9H16O3 | CID 16331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. biofuranchem.com [biofuranchem.com]

- 9. This compound, 2052-15-5 [thegoodscentscompany.com]

- 10. parchem.com [parchem.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound [chembk.com]

- 15. jnfuturechemical.com [jnfuturechemical.com]

Synthesis of Butyl Levulinate from Lignocellulosic Biomass: A Technical Guide

Introduction

Butyl levulinate (BL), an ester derived from levulinic acid and n-butanol, is emerging as a significant green chemical and biofuel additive.[1] Its properties, such as high lubricity, low toxicity, and a stable flash point, make it a promising blending component for gasoline and diesel, enhancing fuel performance and reducing harmful emissions.[2][3] The synthesis of this compound from lignocellulosic biomass, a renewable and abundant non-food feedstock, represents a cornerstone of sustainable chemical production, aligning with the principles of a circular economy.[4][5] This technical guide provides an in-depth overview of the core synthesis pathways, detailed experimental protocols, and comparative data for the production of this compound from lignocellulosic sources.

Core Synthesis Pathways

The conversion of lignocellulosic biomass to this compound primarily follows two strategic routes: a direct "one-pot" alcoholysis and a "two-step" process involving the separation of an intermediate.

-

One-Pot Alcoholysis-Esterification: This method involves the direct conversion of biomass in a single reactor containing n-butanol and a catalyst.[5] The process simultaneously hydrolyzes the cellulosic and hemicellulosic fractions to sugars, dehydrates the sugars to levulinic acid (with 5-hydroxymethylfurfural as an intermediate), and esterifies the levulinic acid with n-butanol.[6] This approach offers advantages in process simplification and potentially lower costs.[2] However, it can lead to the formation of more byproducts and a complex subsequent separation process.[2]

-

Two-Step Hydrolysis and Esterification: This pathway decouples the process into two distinct stages.

-

Step 1: Hydrolysis: Lignocellulosic biomass is first hydrolyzed, typically under acidic conditions, to produce levulinic acid (LA). This step allows for the optimization of LA yield and concentration.[2]

-

Step 2: Esterification: The produced levulinic acid is then separated, purified, and subsequently esterified with n-butanol using an acid catalyst to yield this compound.[2][3] This method allows for higher purity of the final product and better control over each reaction step.[2]

-

A third, less common route involves the conversion of furfuryl alcohol, another biomass-derived platform chemical, into this compound through alcoholysis in n-butanol.[2]

Process and Reaction Diagrams

The following diagrams illustrate the primary workflow and chemical transformations involved in producing this compound from lignocellulosic biomass.

Figure 1: A detailed workflow for the two-step synthesis of this compound from cellulose.

Figure 2: Core chemical reaction pathway from cellulose to this compound.

Figure 3: Logical relationship between the main synthesis routes.

Experimental Protocols

This section details the methodologies for the key experimental stages in the two-step synthesis process, adapted from a novel process for preparing BL from cellulose.[2][3]

1. Fed-Batch Hydrolysis of Cellulose to Levulinic Acid

-

Objective: To produce a high-concentration solution of levulinic acid from cellulose.

-

Apparatus: 500 mL reaction vessel.

-

Procedure: A fed-batch hydrolysis process is employed. While specific reagent amounts are proprietary to the cited study, the principle involves the gradual feeding of cellulose into an acidic solution at an elevated temperature to maximize the concentration of the product, levulinic acid. This method achieved an LA concentration of 171.63 g/L.[2][7]

2. Decolorization of Crude Levulinic Acid

-

Objective: To remove soluble humins and other colored byproducts from the hydrolysate.

-

Methodology: A two-step resin-activated carbon secondary decolorization method is used.[2][3]

-

Step 2a: Resin Decolorization:

-

Pack 15 g of wet AB-8 macroporous adsorption resin into a glass column.

-

Pass the crude levulinic acid hydrolysate through the resin column.

-

-

Step 2b: Activated Carbon Decolorization:

-

Take the effluent from the resin column.

-

Mix with a predetermined amount of activated carbon.

-

Stir the mixture for a set duration (e.g., 30 minutes) at a controlled temperature.

-

Filter to remove the activated carbon.

-

-

Result: This combined process can achieve an accumulative decolorization rate of 89%.[2][3]

3. Esterification of Levulinic Acid to this compound

-

Objective: To convert the purified levulinic acid into this compound.

-

Procedure:

-

The purified LA solution (potentially after an extraction step using BL as the extractant to avoid new impurities) is placed in a reaction vessel.[2][3]

-

Excess n-butanol and a catalytic amount of sulfuric acid (e.g., 0.5 mL) are added.[2]

-

The reaction is heated to 373.15 K (100 °C) in an oil bath with stirring (e.g., 100 rpm).[2]

-

A continuous stream of nitrogen gas (e.g., 100 mL/min) is passed through the mixture. This helps to remove the water formed during the reaction as a water-n-butanol azeotrope, driving the equilibrium towards product formation.[2]

-

4. Purification of this compound

-

Objective: To obtain high-purity this compound from the crude reaction mixture.

-

Procedure:

-

Distillation: The crude product is first distilled at approximately 403.15 K to remove unreacted n-butanol.[2][3]

-

Washing: The remaining crude ester solution is washed sequentially with a saturated sodium carbonate solution (to neutralize and remove the sulfuric acid catalyst) and then with water to remove any remaining salts.[2][3]

-

Final Distillation: A final distillation or flashing step can be performed to obtain the transparent, high-purity this compound product.[2]

-

-

Result: This process can yield a final product with a purity of up to 98 wt%.[2][3]

Comparative Data on this compound Synthesis

The efficiency of this compound synthesis is highly dependent on the feedstock, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: One-Pot Synthesis of this compound from Various Feedstocks

| Feedstock | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cellulose | p-Toluenesulfonic acid | Atmospheric Pressure | - | 70 (theoretical) | [8] |

| Cellulose | Sulfuric acid | Atmospheric Pressure | - | 60 (theoretical) | [8] |

| Cellulose | Fe₂(SO₄)₃ + Al₂(SO₄)₃ | 200 | - | - | [9] |

| Fructose | Fe₂(SO₄)₃ | 190 | 3 | 75 (molar) | [6] |

| Fructose | CNT-PSSA | 120 | 24 | 87 (molar) | [6] |

| Fructose | Amberlyst 15 | 120 | 24 | 89 (molar) | [6] |

| Eucalyptus nitens | Sulfuric acid (MW) | 183 | 2.4 | 42 (molar) | [10] |

| Cardoon | - (MW heating) | - | - | 35-40 (molar) | [11] |

Table 2: Two-Step Synthesis (Esterification of Levulinic Acid)

| Feedstock (for LA) | Catalyst | Temperature (°C) | Time (h) | Yield/Conversion (%) | Reference |

| Levulinic Acid | Nanosized TiO₂ | 120 | 8 | 77.6 (yield) | [12][13] |

| Levulinic Acid | Heteropoly acid | - | - | 97 (conversion) | [2][3] |

| Cellulose | Sulfuric acid | 100 | - | 31 (overall molar yield) | [2] |

Conclusion

The conversion of lignocellulosic biomass into this compound is a viable and promising route for the production of sustainable biofuels and chemicals. The choice between a one-pot and a two-step synthesis approach depends on the desired product purity, process complexity, and economic considerations. While one-pot systems offer process intensification, the two-step method provides greater control and yields a higher purity product.[2] Advances in catalysis, particularly the development of robust and reusable solid acid catalysts, are crucial for improving reaction efficiency and reducing environmental impact.[4][14] The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers and professionals engaged in the development and optimization of biomass conversion technologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of a New Process for the Preparation of this compound from Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of this compound through the acid catalysed solvolysis of cellulose using a single reaction process [morressier.com]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Catalytic Esterification of Levulinic Acid into the Biofuel n-Butyl Levulinate over Nanosized TiO2 Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

CAS number and molecular structure of butyl levulinate

An In-depth Technical Guide to Butyl Levulinate

Introduction

This compound (BL), a bio-based compound derived from levulinic acid, is emerging as a significant platform chemical with diverse applications across various industries.[1][2] Its properties as a green solvent, a potential biofuel additive, and a versatile chemical intermediate make it a subject of increasing interest for researchers, scientists, and professionals in drug development.[1][3][4][5] This guide provides a comprehensive overview of the technical aspects of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity and Molecular Structure

This compound is the ester formed from the reaction of levulinic acid and n-butanol.[1][6] It is also known by several synonyms, including n-butyl levulinate, butyl 4-oxopentanoate, and levulinic acid butyl ester.[1][3][7]

-

IUPAC Name: butyl 4-oxopentanoate[11]

The molecular structure of this compound features both a ketone and an ester functional group, which contributes to its reactivity and utility in chemical synthesis.[3]

Molecular Structure Representations:

-

SMILES: CCCCOC(=O)CCC(C)=O[11]

-

InChI: 1S/C9H16O3/c1-3-4-7-12-9(11)6-5-8(2)10/h3-7H2,1-2H3[11]

-

InChIKey: ISBWNEKJSSLXOD-UHFFFAOYSA-N[12]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

| Property | Value | Source |

| Molecular Weight | 172.22 g/mol | [1][9][11] |

| Appearance | Colorless to pale yellow liquid | [6][10] |

| Odor | Mild, slightly fruity, sweet, and caramellic | [3][13] |

Table 2: Thermal and Physical Properties

| Property | Value | Source |

| Boiling Point | 106-108 °C at 5.5 mmHg; ~238 °C at atmospheric pressure | [10][12] |

| Density | 0.974 g/mL at 25 °C | [10][12] |

| Refractive Index | n20/D 1.427 | [10][12] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Vapor Pressure | 5 Pa at 25 °C | [10][12] |

Table 3: Solubility and Partition Coefficient

| Property | Value | Source |

| Water Solubility | Slightly soluble | [10][11][12] |

| Solubility in Organic Solvents | Soluble in oil, ethanol, ether, and chloroform | [3][10][11] |

| LogP | 1.435 at 20 °C | [10][12] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of levulinic acid with n-butanol, typically in the presence of an acid catalyst.[1][14] An alternative and more sustainable approach involves the direct conversion of biomass, such as cellulose, into this compound.[2][15]

Experimental Protocol 1: Esterification of Levulinic Acid with n-Butanol

This protocol is based on the acid-catalyzed esterification reaction.

Materials:

-

Levulinic acid (LA)

-

n-Butanol (BuOH)

-

Acid catalyst (e.g., sulfuric acid, solid acid catalysts like Dowex 50Wx2 or ZSM-5 supported phosphomolybdic acid)[14][16]

Procedure:

-

The reactor is charged with a specific molar ratio of n-butanol to levulinic acid (e.g., a 3:1 ratio).[17]

-

The acid catalyst is added to the reaction mixture. The amount of catalyst will depend on the specific catalyst used.

-

The mixture is heated to the desired reaction temperature, which can range from 120-150 °C, and stirred continuously.[16]

-

The reaction is carried out for a specified duration, often several hours, to achieve a high conversion rate.[16]

-

Water, a byproduct of the esterification, can be removed during the reaction to shift the equilibrium towards the product side.

-

After the reaction is complete, the catalyst is separated from the mixture (e.g., by filtration if a solid catalyst is used).

-

The excess n-butanol is removed, typically by distillation.

-

The crude this compound is then purified, for instance, by washing with a saturated sodium carbonate solution and then with water to remove any remaining acid and salts, followed by a final distillation.[2][15]

Experimental Protocol 2: Synthesis from Cellulose

This process involves multiple steps, starting from the hydrolysis of cellulose.[2][15]

1. Fed-Batch Hydrolysis of Cellulose:

-

Cellulose is hydrolyzed in a reaction vessel, often using an acid catalyst like sulfuric acid, to produce levulinic acid. A fed-batch process can be employed to achieve higher concentrations of levulinic acid.[2][15]

2. Decolorization:

-

The resulting solution containing levulinic acid and byproducts like humins is decolorized. This can be a two-step process using an adsorption resin followed by activated carbon to remove soluble humins.[2][15]

3. Extraction:

-

The levulinic acid is extracted from the aqueous solution. Interestingly, crude this compound itself can be used as the extractant to avoid introducing new impurities into the system.[2][15]

4. Esterification:

-

The extracted levulinic acid, now in a this compound/n-butanol medium, undergoes esterification as described in the first protocol.

5. Purification:

-

The final product is purified through distillation and washing steps to achieve high purity this compound (e.g., >98 wt%).[2][15]

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from levulinic acid and butanol.

Caption: Synthesis of this compound via Esterification.

Applications in Research and Drug Development

This compound's favorable properties make it a compound of interest for various applications, including in the pharmaceutical sector.

-

Green Solvent: Due to its low toxicity, biodegradability, and good solvency for a range of organic compounds, this compound is an attractive green solvent.[5][6] It can serve as a safer alternative to conventional volatile organic compounds (VOCs) in various industrial and laboratory processes.[5]

-

Chemical Intermediate: The presence of both ketone and ester functional groups allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.[1][3] In pharmaceutical manufacturing, it can be used in the synthesis pathways of Active Pharmaceutical Ingredients (APIs).[18]

-

Biofuel Additive: this compound has been investigated as a potential biofuel additive due to its favorable combustion characteristics.[1][3] It can be blended with gasoline or diesel to reduce reliance on fossil fuels.[1]

-

Flavor and Fragrance: It is used as a flavoring agent in the food and beverage industry and in perfumes and cosmetics due to its pleasant fruity or floral odor.[1]

Safety and Handling

This compound is not classified as a hazardous substance, though direct contact may cause mild skin or eye irritation.[3] It is considered to have low toxicity.[10] Standard laboratory safety precautions, such as wearing eye protection and gloves, should be followed when handling this chemical. It is a combustible liquid and should be stored in a cool, well-ventilated area.[10]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. Study of a New Process for the Preparation of this compound from Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 2052-15-5: this compound | CymitQuimica [cymitquimica.com]

- 7. Pentanoic acid, 4-oxo-, butyl ester [webbook.nist.gov]

- 8. This compound, 2052-15-5 [thegoodscentscompany.com]

- 9. scbt.com [scbt.com]

- 10. chembk.com [chembk.com]

- 11. This compound | C9H16O3 | CID 16331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 13. This compound | 2052-15-5 [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. nbinno.com [nbinno.com]

Spectroscopic Profile of Butyl Levulinate: A Technical Guide

Introduction

Butyl levulinate (C9H16O3), the butyl ester of levulinic acid, is a bio-based compound of significant interest in the fields of renewable chemicals, biofuels, and fragrance industries. Its versatile applications necessitate a thorough understanding of its chemical structure and purity, which is primarily achieved through spectroscopic analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with experimental protocols and visual representations of key analytical concepts. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed reference for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C NMR are essential for structural confirmation and purity assessment.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments within the molecule. The data presented here was acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.08 | t | 6.6 | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |

| 2.75 | t | 6.4 | 2H | -CO-CH₂ -CH₂-CO- |

| 2.57 | t | 6.6 | 2H | -CH₂-CH₂ -CO-O- |

| 2.19 | s | - | 3H | -CO-CH₃ |

| 1.60 | m | - | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |

| 1.37 | m | - | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |

| 0.93 | t | 7.4 | 3H | -CH₂-CH₃ |

s = singlet, t = triplet, m = multiplet

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 206.8 | C =O (ketone) |

| 172.8 | C =O (ester) |

| 64.5 | -O-C H₂- |

| 37.9 | -CO-C H₂- |

| 30.6 | -O-CH₂-C H₂- |

| 29.8 | -CO-CH₃ |

| 27.9 | -C H₂-CO-O- |

| 19.2 | -CH₂-C H₂-CH₃ |

| 13.7 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a neat liquid, shows characteristic absorption bands for its ester and ketone functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1735 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common technique used.

Table 4: Mass Spectrometry Data (EI) for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 172 | Low | [M]⁺ (Molecular Ion) |

| 99 | High | [CH₃COCH₂CH₂CO]⁺ |

| 74 | Moderate | [C₄H₉O]⁺ |

| 57 | Moderate | [C₄H₉]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy (Liquid Sample)

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the solution is homogeneous.

-

Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Acquisition:

-

The instrument is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to optimize homogeneity.

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy (Neat Liquid)

-

Sample Preparation: A drop of neat (undiluted) this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Acquisition:

-

A background spectrum of the clean salt plates is collected first.

-

The sample is then placed in the instrument's sample holder.

-

The sample spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Acquisition:

-

A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column, which separates the components of the sample.

-

As this compound elutes from the column, it enters the mass spectrometer's ion source.

-

In the ion source, molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

-

Processing: The data system generates a mass spectrum, which is a plot of ion abundance versus m/z.

Visualizations

Diagrams are provided to illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation of this compound.

Butyl Levulinate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for butyl levulinate, a versatile bio-based solvent and chemical intermediate. The following sections detail its hazard identification, handling protocols, emergency procedures, and disposal guidelines to ensure its safe use in research and development settings.

Hazard Identification and Classification

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1]

GHS Classification:

-

Skin irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Eye irritation (Category 2): H319 - Causes serious eye irritation.[1][2]

-

Flammable liquids (Category 4): Combustible liquid.[3]

NFPA 704 Rating:

-

Health: 1 (Slightly hazardous)[4]

-

Flammability: 2 (Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur)[1][4]

-

Instability: 0 (Normally stable, even under fire exposure conditions)[1][4]

Physicochemical and Toxicological Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₃ | [1][5] |

| Molecular Weight | 172.22 g/mol | [1][6] |

| Appearance | Clear, colorless to pale yellow liquid | [4][5] |

| Odor | Mild, slightly fruity | [5] |

| Boiling Point | 106-108 °C @ 5.5 mmHg | [5][7] |

| Flash Point | 91 °C (195.8 °F) - 110 °C (230.0 °F) closed cup | [2][3][4] |

| Density | 0.974 g/mL at 25 °C | [5][7] |

| Solubility | Slightly soluble in water; soluble in most organic solvents | [5][6] |

| Vapor Pressure | 5 Pa at 25 °C | [5][8] |

| LD50 Oral (Rat) | > 5 g/kg | [3][4] |

| LD50 Dermal (Rabbit) | > 5 g/kg | [4] |

Experimental Protocols

Acute Oral Toxicity (LD50) - Rat (As per OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral toxicity of a substance like this compound.

-

Animal Selection: Healthy, young adult rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

-

Dose Preparation: The test substance is prepared at various concentrations in a suitable vehicle if necessary.

-

Administration: A single dose of the substance is administered to the animals by gavage. A control group receives the vehicle only.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Key observations include changes in skin, fur, eyes, and respiratory and autonomic nervous systems.

-

Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using a standard statistical method, such as the probit method. The result for this compound was found to be > 5 g/kg in rats.[3][4]

Acute Dermal Toxicity (LD50) - Rabbit (As per OECD Guideline 402)

This protocol describes the general method for assessing acute dermal toxicity.

-

Animal Selection: Healthy, young adult rabbits with intact skin are used. The fur is clipped from the dorsal area of the trunk.

-

Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation: Animals are observed for mortality and signs of toxicity for 14 days. Skin reactions at the site of application are recorded.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Data Analysis: The dermal LD50 is calculated. For this compound, the dermal LD50 in rabbits was determined to be > 5 g/kg.[4]

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1][7]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) and protective clothing, such as a lab coat or apron, to prevent skin contact.[4][7]

-

Respiratory Protection: In a well-ventilated area, respiratory protection is not typically required.[3] If vapors or mists are generated, use an appropriate respirator with an organic vapor cartridge.[7]

Safe Handling Practices

-

Handle in a well-ventilated area to avoid inhaling vapors.[7]

-

Avoid contact with skin and eyes.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Use non-sparking tools and take precautionary measures against static discharge.[1][3]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3][7]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1][7]

-

Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[1][7]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][7]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.[7]

-

Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be released. Vapors can form explosive mixtures with air in confined spaces.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Accidental Release Measures

The following workflow outlines the procedure for handling a this compound spill.

Disposal Considerations

-

Product Disposal: Dispose of this material and its container at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into drains, water, or soil.[1]

-

Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

This technical guide is intended to provide essential safety and handling information for this compound. Always refer to the most current Safety Data Sheet (SDS) for this product before use and ensure that all personnel are adequately trained in its safe handling and emergency procedures.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | C9H16O3 | CID 16331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

The Environmental Profile of Butyl Levulinate: A Technical Guide to its Biodegradability and Ecotoxicity

Introduction

Butyl levulinate, a bio-based solvent derived from renewable resources, is gaining significant attention across various industries, including pharmaceuticals, as a sustainable alternative to conventional petroleum-based solvents. Its favorable properties, such as a high boiling point, low vapor pressure, and excellent solvency, make it a promising candidate for a wide range of applications. This technical guide provides an in-depth analysis of the environmental impact and biodegradability of this compound, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of its degradation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the environmental fate and effects of this green solvent.

Environmental Fate and Effects

This compound is widely reported to be readily biodegradable and exhibits low ecotoxicity.[1][2] The environmental profile of a chemical is a critical factor in its overall sustainability assessment. For this compound, this profile is largely favorable, characterized by its degradation in the environment and limited adverse effects on aquatic and terrestrial organisms.

Biodegradability

Ecotoxicity

The ecotoxicity of this compound has been evaluated across various trophic levels, including freshwater algae, bacteria, crustaceans, and earthworms. A key study by Lomba et al. (2014) investigated the acute ecotoxicity of a series of levulinate esters, including this compound. The results indicate that while this compound is the most toxic among the levulinate esters tested (methyl, ethyl, and this compound), its overall toxicity is still considered low.[6][7] The toxicity in aquatic organisms was observed to increase with the length of the alkyl chain.[6][7]

Table 1: Acute Ecotoxicity of this compound

| Test Organism | Endpoint | Result (mg/L) | Reference |

| Chlamydomonas reinhardtii (Algae) | EC50 (72h) | 15.1 | [6][8] |

| Vibrio fischeri (Bacteria) | EC50 (30min) | 37.8 | [6][8] |

| Daphnia magna (Crustacean) | EC50 (48h) | 29.3 | [6][8] |

| Eisenia foetida (Earthworm) | LC50 (14d) | 648 mg/kg soil | [6][8] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the ecotoxicity assessment of this compound, based on standardized OECD guidelines.

Acute Immobilization Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater crustacean, Daphnia magna.

-

Test Organisms: Neonates of Daphnia magna, less than 24 hours old, are used.

-

Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable dilution water (e.g., reconstituted hard water). A control group with only dilution water is also prepared.

-

Exposure: Groups of daphnids (typically 20 per concentration, divided into four replicates of five) are exposed to the different concentrations of the test substance for 48 hours.

-

Test Conditions: The test is conducted under static or semi-static conditions at a constant temperature (e.g., 20 ± 1 °C) and with a defined photoperiod (e.g., 16 hours light, 8 hours dark).

-

Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours.

-

Data Analysis: The 48-hour EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated using appropriate statistical methods.

Algal Growth Inhibition Test with Chlamydomonas reinhardtii (based on OECD 201)

This test determines the effect of a substance on the growth of a freshwater green alga.

-

Test Organism: An exponentially growing culture of Chlamydomonas reinhardtii is used.

-

Test Substance Preparation: A geometric series of concentrations of this compound is prepared in a nutrient-rich growth medium.

-

Inoculation: A known density of algal cells is inoculated into the test solutions.

-

Incubation: The cultures are incubated for 72 hours under constant illumination and temperature (e.g., 21-24 °C).

-

Endpoint: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counting or measurement of chlorophyll fluorescence.

-

Data Analysis: The 72-hour EC50 (the concentration that inhibits growth by 50%) is determined by comparing the growth in the test solutions to that of the control.

Bacterial Luminescence Inhibition Test with Vibrio fischeri (Microtox® Assay)

This assay measures the inhibition of light output from the marine bacterium Vibrio fischeri upon exposure to a toxic substance.

-

Test Organism: Freeze-dried Vibrio fischeri are rehydrated before the test.

-

Test Substance Preparation: Serial dilutions of this compound are prepared in a suitable diluent.

-

Exposure: The bacterial suspension is exposed to the test concentrations for a short period (e.g., 5, 15, and 30 minutes).

-

Measurement: The light output of the bacteria is measured using a luminometer.

-

Endpoint: The reduction in luminescence compared to a control is used to determine the EC50.

Earthworm Acute Toxicity Test with Eisenia foetida (OECD 207)

This test evaluates the acute toxicity of a substance to earthworms in an artificial soil.

-

Test Organism: Adult earthworms (Eisenia foetida) with a well-developed clitellum are used.

-

Test Substrate: The test substance is mixed into a standardized artificial soil.

-

Exposure: Earthworms are introduced into the treated soil and kept for 14 days.

-

Test Conditions: The test is conducted in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Endpoint: Mortality is assessed at 7 and 14 days.

-

Data Analysis: The 14-day LC50 (the concentration that is lethal to 50% of the earthworms) is calculated.

Biodegradation Pathway

The biodegradation of this compound is expected to be initiated by enzymatic hydrolysis, a common pathway for the degradation of esters in the environment. This initial step would yield levulinic acid and butanol. Both of these products are known to be readily biodegradable.

A detailed metabolic pathway for the degradation of levulinic acid has been elucidated in the bacterium Pseudomonas putida.[2][9] This pathway provides a strong model for the subsequent steps of this compound degradation following the initial hydrolysis.

The key steps in the catabolism of levulinic acid in P. putida are:

-

Activation: Levulinic acid is activated to levulinyl-CoA by the enzyme LvaE (an acyl-CoA synthetase).[9]

-

Reduction: Levulinyl-CoA is then reduced to 4-hydroxyvaleryl-CoA by LvaD (a short-chain dehydrogenase/reductase).[9]

-

Phosphorylation: 4-hydroxyvaleryl-CoA is phosphorylated to 4-phosphovaleryl-CoA by LvaA and LvaB.[9]

-

Dephosphorylation and Isomerization: 4-phosphovaleryl-CoA is dephosphorylated and isomerized to 3-hydroxyvaleryl-CoA by LvaC.[9]

-

β-Oxidation: 3-hydroxyvaleryl-CoA can then enter the β-oxidation pathway, ultimately being mineralized to carbon dioxide and water.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. A metabolic pathway for catabolizing levulinic acid in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 4. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 5. oecd.org [oecd.org]

- 6. Massively Parallel Fitness Profiling Reveals Multiple Novel Enzymes in Pseudomonas putida Lysine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ecotoxicity studies of the levulinate ester series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A Deep Dive into Butyl Levulinate Production: A Technical Guide

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive review of the core methodologies for synthesizing butyl levulinate. This document details the prevalent production routes, offering insights into various catalytic systems, reaction conditions, and process intensification techniques. Quantitative data is systematically presented in comparative tables, and key experimental protocols are thoroughly described. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

This compound, an ester derived from levulinic acid, is a versatile, bio-based platform chemical with escalating importance across numerous industries.[1][2][3] Its applications span from being a green solvent and a fragrance and flavoring agent to a promising biofuel additive.[3] The production of this compound is of significant interest due to the sustainable sourcing of its precursors from biomass. This guide will explore the primary methods of its synthesis, focusing on the esterification of levulinic acid and the alcoholysis of furfuryl alcohol, as well as the advanced technique of reactive distillation.

Core Production Methodologies

The synthesis of this compound is predominantly achieved through two main chemical pathways: the direct esterification of levulinic acid with butanol and the conversion of furfuryl alcohol. A third approach, utilizing reactive distillation, represents a significant process intensification strategy for the esterification reaction.

Esterification of Levulinic Acid with Butanol

The most conventional method for producing this compound is the Fischer esterification of levulinic acid with n-butanol.[2][3] This reversible reaction is catalyzed by an acid and typically involves heating the reactants to drive the formation of the ester and water.

A variety of acid catalysts have been employed for this reaction, ranging from homogeneous mineral acids to heterogeneous solid acids.

-

Homogeneous Catalysts: Sulfuric acid is a commonly used and effective catalyst for this esterification.[1][3] However, its use presents challenges in terms of reactor corrosion, catalyst recovery, and waste generation.

-

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are generally easier to separate from the reaction mixture, are often reusable, and can be less corrosive. Notable examples include:

-

Nanosized Titanium Dioxide (TiO₂): This inexpensive and commercially available catalyst has shown good catalytic performance and stability for the esterification of levulinic acid.[4]

-

Zeolites: Various types of zeolites, such as H-BEA, H-Y, H-ZSM-5, and H-MOR, have been investigated, with their catalytic activity being influenced by their pore size and acidity.

-

Sulfonated Carbons: Materials like sulfonated lignin-based carbon have been successfully used, offering a sustainable catalyst option derived from biomass.

-

Ion-Exchange Resins: Resins such as Amberlyst-15 are effective solid acid catalysts for this reaction.[4][5]

-

Heteropolyacids: These acids, supported on materials like ZSM-5 zeolites, have demonstrated high efficiency in this compound production.[1][2]

-

Metal Nitrates: Commercially available metal nitrates, particularly iron (III) nitrate, have been shown to be active and selective catalysts.[6]

-

The reaction is typically carried out at temperatures ranging from 90°C to 150°C.[3][4] To shift the equilibrium towards the product side, an excess of butanol is often used, and the water produced during the reaction is continuously removed, for example, through azeotropic distillation with a Dean-Stark apparatus.[3] The yield of this compound can exceed 85% under optimal conditions.[3]

General Procedure for Esterification using a Solid Acid Catalyst:

-

Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reactant Charging: Levulinic acid, n-butanol (typically in a molar excess), and the solid acid catalyst are added to the flask. For example, a molar ratio of 1:10 (levulinic acid to n-butanol) and a catalyst loading of 10 wt.% (based on levulinic acid mass) can be used.[4]

-

Reaction: The mixture is heated to the desired temperature (e.g., 120°C) with vigorous stirring in an oil bath.[4] The reaction is allowed to proceed for a specified time (e.g., 8 hours).[4]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The solid catalyst is separated by filtration. The excess butanol is removed by distillation.[1][2] The crude product is then washed with a saturated sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[1][2] The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and then purified by fractional distillation to obtain pure this compound.[3]

-

Analysis: The purity of the final product is typically confirmed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Alcoholysis of Furfuryl Alcohol

An alternative route to this compound involves the alcoholysis of furfuryl alcohol in the presence of n-butanol and an acid catalyst.[7][8] This method is attractive as furfuryl alcohol can be readily obtained from the dehydration of pentose sugars found in hemicellulose.[7]

Similar to the esterification of levulinic acid, this process is catalyzed by acids. Solid acid catalysts are preferred for their ease of separation and reusability. Examples include:

-

Tin-exchanged Tungstophosphoric Acid supported on Montmorillonite K-10: This catalyst has shown high activity and selectivity for the conversion of furfuryl alcohol to this compound under mild conditions.[7]

-

Titanium-incorporated Mesoporous KIT-6 Molecular Sieves: These materials have also been employed as effective catalysts for this transformation.[8]

-

Graphite Oxide and Reduced Graphite Oxide: These carbon-based materials have demonstrated high selectivity to this compound.[9]

-

Tungstated Zirconia (WO₃-ZrO₂): This solid acid catalyst has been used for the butanolysis of furfuryl alcohol in a high-pressure batch reactor.[10]

The reaction is typically carried out at temperatures around 110°C.[7] Complete conversion of furfuryl alcohol with high selectivity (up to 98%) to this compound has been reported.[7] The reaction proceeds through the formation of an intermediate, 2-butoxymethylfuran.[8]

General Procedure for Alcoholysis of Furfuryl Alcohol:

-

Reaction Setup: The reaction is typically carried out in a high-pressure batch reactor.

-

Reactant Charging: Furfuryl alcohol, a significant molar excess of n-butanol, and the solid acid catalyst are charged into the reactor.

-

Reaction: The reactor is sealed, pressurized (if necessary), and heated to the desired temperature (e.g., 110°C) with stirring. The reaction is monitored for a specific duration.

-

Work-up and Purification: After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The excess butanol is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography or distillation, to isolate the this compound.

-

Analysis: The product is characterized by GC, GC-MS, and NMR to confirm its identity and purity.

Reactive Distillation

Reactive distillation (RD) is a process intensification technique that combines chemical reaction and separation in a single unit.[11][12][13] For the reversible esterification of levulinic acid, RD is particularly advantageous as it allows for the continuous removal of the water byproduct, thereby shifting the reaction equilibrium towards the product side and achieving high conversions.[11]

In a reactive distillation column for this compound synthesis, levulinic acid and n-butanol are fed into the column.[12] The reaction occurs in the reactive section of the column, which is packed with a solid acid catalyst. The more volatile components (water and unreacted butanol) move up the column, while the less volatile product, this compound, moves down and is collected at the bottom.[11] The overhead vapor, which is an azeotrope of n-butanol and water, is condensed. The two phases are then separated in a decanter, with the butanol-rich phase being recycled back to the column.[11] This process can achieve a high overall conversion of levulinic acid (e.g., 99.5%) with a stoichiometric feed of reactants.[11]

Quantitative Data Summary

The following tables summarize the quantitative data for the production of this compound using different catalytic systems and reaction conditions, as extracted from various studies.

Table 1: Esterification of Levulinic Acid with n-Butanol

| Catalyst | LA:Butanol Molar Ratio | Catalyst Loading | Temperature (°C) | Time (h) | LA Conversion (%) | BL Yield (%) | Reference |

| Nanosized TiO₂ | 1:10 | 8.6 wt.% | 120 | 8 | - | 77.6 | [4] |

| Sulfuric Acid | - | 0.5 mL | 100 | - | 99.5 | - | [1][2] |

| Heteropolyacid | - | - | - | - | 97 | - | [1][2] |

| Iron (III) Nitrate | 1:6 | 3.0 mol% | 60 | 8 | >90 | >90 | [6] |

| Dowex 50Wx2 (from Fructose) | 1:60 (Fructose:Butanol) | - | 140 | 2 | - | 81.7 | [5] |

Table 2: Alcoholysis of Furfuryl Alcohol with n-Butanol

| Catalyst | FAL:Butanol Molar Ratio | Catalyst Loading | Temperature (°C) | Time (h) | FAL Conversion (%) | BL Selectivity (%) | Reference |

| Sn-TPA/K-10 | - | - | 110 | - | 100 | 98 | [7] |

| Ti-KIT-6 | - | - | - | - | - | - | [8] |

| Graphite Oxide | 1:4 - 1:8 | - | 80-110 | - | 100 | ~100 | [9] |

| WO₃-ZrO₂ | - | - | - | - | - | - | [10] |

Conclusion

The production of this compound can be achieved through several effective methods, with the esterification of levulinic acid being the most established. The choice of catalyst plays a crucial role in the efficiency and sustainability of this process, with a strong trend towards the use of heterogeneous solid acid catalysts to simplify product purification and minimize environmental impact. The alcoholysis of furfuryl alcohol presents a viable alternative route, leveraging a different biomass-derived feedstock. For large-scale industrial production, reactive distillation offers a highly efficient and integrated approach to overcome equilibrium limitations and achieve high yields of this compound. The selection of the optimal production method will depend on factors such as feedstock availability, desired scale of production, and economic considerations. Further research and development in catalyst design and process optimization will continue to enhance the efficiency and cost-effectiveness of producing this valuable bio-based chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Study of a New Process for the Preparation of this compound from Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal-Nitrate-Catalyzed Levulinic Acid Esterification with Alkyl Alcohols: A Simple Route to Produce Bioadditives | MDPI [mdpi.com]

- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Butyl levulinate as a platform chemical from biomass

An In-depth Technical Guide to Butyl Levulinate as a Platform Chemical from Biomass

Introduction

This compound (BL), an ester derived from the biomass-derived platform chemical levulinic acid, is emerging as a versatile and sustainable chemical with a wide array of applications.[1][2][3] Its utility as a green solvent, a fuel additive for diesel and gasoline blends, and an intermediate in the synthesis of other valuable chemicals positions it as a key player in the transition towards a bio-based economy.[1][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis from biomass, catalytic processes, physicochemical properties, and key applications.

Physicochemical Properties of this compound

This compound is a clear, colorless to straw-yellow liquid with a mild, slightly fruity or sweet, caramel-like odor.[6][7][8] It is characterized by its dual ketone and ester functional groups, which impart its unique reactivity and solvency.[6] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H16O3 | [6][7] |

| Molar Mass | 172.22 g/mol | [7] |

| Boiling Point | 238 °C (at atmospheric pressure) | [7] |

| 106-108 °C (at 5.5 mm Hg) | [7][8][9] | |

| Density | 0.974 g/mL at 25°C | [7][8][9] |

| Refractive Index | n20/D 1.427 | [7][8][9] |

| Flash Point | 197 °F (91.7 °C) | [7][8] |

| Water Solubility | Slightly soluble | [6][7][8][9] |

| Solvent Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform | [6][7] |

| Vapor Pressure | 5 Pa at 25°C | [7][9] |

| LogP | 1.435 at 20°C | [7][9] |

Synthesis of this compound from Biomass

The primary routes for synthesizing this compound from biomass involve the conversion of lignocellulosic materials into platform molecules like levulinic acid (LA), furfural, or 5-(hydroxymethyl)furfural (HMF), which are then converted to BL.

Esterification of Levulinic Acid

The most common and straightforward method for producing this compound is the acid-catalyzed esterification of levulinic acid with n-butanol.[10] This reaction is typically catalyzed by homogeneous mineral acids (like H₂SO₄) or, more sustainably, by heterogeneous solid acid catalysts.[3][11] The use of solid acids simplifies catalyst separation and minimizes corrosion and waste generation issues.[3]

Alcoholysis of Furfuryl Alcohol

Another significant pathway is the alcoholysis of furfuryl alcohol with n-butanol in the presence of an acid catalyst.[12][13] Furfuryl alcohol itself is produced from the hydrogenation of furfural, which is derived from the hemicellulose fraction of biomass.[12] This route offers an alternative starting material and has been shown to achieve high yields of this compound.[12][14]

Direct Conversion of Sugars and Cellulose

Researchers are also exploring the direct, one-pot conversion of C6 sugars (like glucose) and cellulose into this compound.[15] This process, typically carried out in n-butanol with an acid catalyst, integrates several reaction steps (hydrolysis, dehydration, and esterification) into a single process, which can improve process efficiency.[15][16]

Catalytic Systems and Performance Data

A wide range of catalysts have been investigated for the synthesis of this compound. The choice of catalyst significantly impacts the reaction efficiency, selectivity, and overall sustainability of the process. Below is a summary of various catalytic systems and their reported performance.

| Feedstock | Catalyst | Temp (°C) | Time (h) | Catalyst Loading | Molar Ratio (Alcohol:Feedstock) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Levulinic Acid | Dowex 50Wx2 (Ion-exchange resin) | 80 | 8 | 0.8 wt% | 3:1 | 94 | >99.5 | ~93.5 | [17] |

| Levulinic Acid | Amberlyst-46 (Ion-exchange resin) | 80 | 8 | 0.8 wt% | 3:1 | 64 | >99.5 | ~64 | [17] |

| Levulinic Acid | Nanosized TiO₂ | 120 | 8 | 8.6 wt% | 10:1 | ~78 | ~100 | 77.6 | [18] |

| Levulinic Acid | Sulfonated lignin-based carbon (SLBC) | Reflux | 5 | 0.3 g | 6:1 | - | - | 73.5-83.3 (mol%) | [19] |

| Levulinic Acid | Preyssler catalyst (H₁₄NaP₅W₃₀O₁₁₀/SiO₂) | 160 | 3 | 40 mg | 5:1 | 77 | 100 | 77 | [20] |

| Levulinic Acid | [Et₃NH][HSO₄] (Ionic Liquid) | 120 | 3 | - | - | - | - | 84 | [20] |

| Levulinic Acid | Amberlyst-15 (from Isobutene) | - | - | - | - | - | - | 70 | [11] |

| Furfuryl Alcohol | CuCl₂ | 110 | 1 | 0.02 mol/L | - | >95 | >95 | 95 | [12] |

| Furfuryl Alcohol | 100Ti-KIT-6 | - | - | - | - | 94 | 100 | 94 | [14] |

| Furfural | Pt/ZrNbPO₄ | - | - | - | - | - | 91 (total levulinates) | - | [21] |

| Glucose | H₂SO₄ | - | 5 | - | - | - | - | 46 (mol%) | [15] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for key synthesis routes.

Protocol 1: Esterification of Levulinic Acid with n-Butanol using a Solid Acid Catalyst

This protocol is based on the esterification of levulinic acid using a nanosized TiO₂ catalyst.[18]

Materials:

-

Levulinic acid (LA)

-

n-Butanol

-

Nanosized TiO₂ catalyst

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

Procedure:

-

A specific molar ratio of levulinic acid to n-butanol (e.g., 1:10) is added to the three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[18]

-

The desired amount of nanosized TiO₂ catalyst (e.g., 8.6 wt% based on the mass of LA) is added to the mixture.[18]

-

The reaction mixture is heated to the desired temperature (e.g., 120°C) under vigorous stirring.[18]

-

The reaction is allowed to proceed for a specified duration (e.g., 8 hours).[18]

-